![molecular formula C13H10ClNO B1453252 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone CAS No. 1216474-77-9](/img/structure/B1453252.png)
1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone
Vue d'ensemble
Description
“1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone” is a chemical compound with the molecular formula C13H10ClNO . It has a molecular weight of 231.68 .
Molecular Structure Analysis
The InChI code for “1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone” is 1S/C13H10ClNO/c1-9(16)11-4-7-13(15-8-11)10-2-5-12(14)6-3-10/h2-8H,1H3 . This indicates that the molecule consists of a pyridine ring attached to a chlorophenyl group and an ethanone group.Physical And Chemical Properties Analysis
“1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone” has a molecular weight of 231.68 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Applications De Recherche Scientifique
Overview of Pyridine Derivatives in Scientific Research
Pyridine derivatives, such as 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone, have garnered interest across various fields due to their broad spectrum of biological activities and applications in chemosensing. These derivatives are crucial in medicinal chemistry for their antifungal, antibacterial, antioxidant, analgesic, anticonvulsant, anti-inflammatory, and anticancer properties. Additionally, they exhibit a high affinity for various ions and neutral species, making them effective chemosensors for detecting different species in environmental, agricultural, and biological samples. The synthetic routes for pyridine, its structural characterization, medicinal applications, and potential as chemosensors have been extensively discussed, highlighting its importance in designing biologically active compounds and selective chemosensors (Abu-Taweel et al., 2022).
Synthetic Strategies for Pyridine Derivatives
Propargylic alcohols have been identified as versatile building blocks in organic synthesis, offering distinct reactivities for the development of novel synthetic strategies for constructing polycyclic systems, including pyridines and quinolines. These six-membered heterocycles are significant in drug discovery due to their wide range of biological activities. Recent approaches have focused on utilizing propargylic alcohols for synthesizing pyridines and quinolines, either as a 3-carbon component or a 2-carbon unit, providing rapid and efficient methods for generating these cyclic systems. This review consolidates developments over the past 17 years, offering valuable insights for the organic synthetic community and encouraging further research in this area (Mishra et al., 2022).
Radical Scavenging and Cell Impairment Remediation
Chromones and their derivatives have been recognized for their antioxidant properties, capable of neutralizing active oxygen and interrupting free radical processes that could lead to cell impairment and various diseases. These compounds are found in significant amounts in a normal human diet and are associated with a range of physiological activities, including anti-inflammatory, antidiabetic, and antitumor effects. The radical scavenging activity of chromones is attributed to their structure, specifically the double bond, carbonyl group, and certain hydroxyl groups, which play crucial roles in their effectiveness. This review covers over 400 naturally and synthetically derived chromone derivatives, emphasizing their potential in delaying or inhibiting cell impairment (Yadav et al., 2014).
Propriétés
IUPAC Name |
1-[6-(4-chlorophenyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9(16)11-4-7-13(15-8-11)10-2-5-12(14)6-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJLYPBXQIKGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



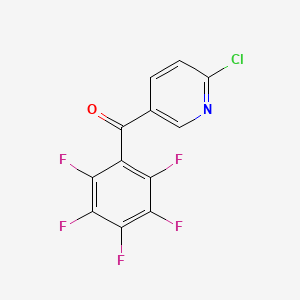
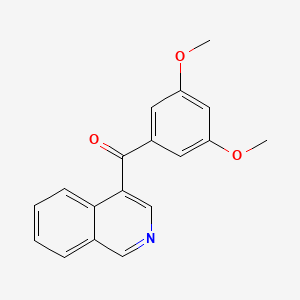
![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1453177.png)
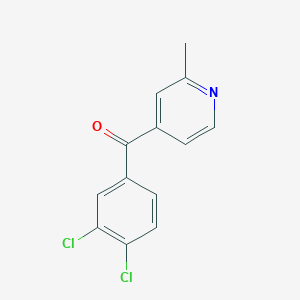

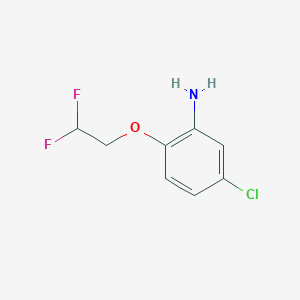
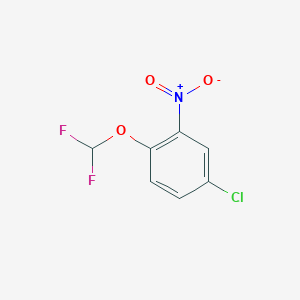
![3'-Hydroxy-3-oxo-6'-[[(trifluoromethyl)sulfonyl]oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid](/img/structure/B1453184.png)
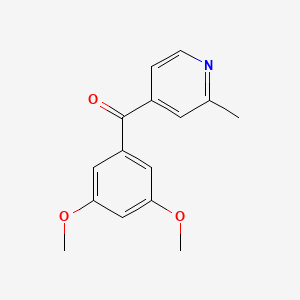
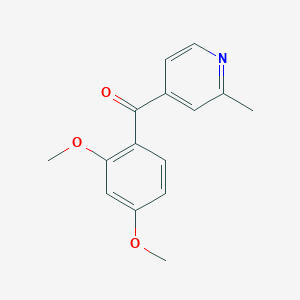
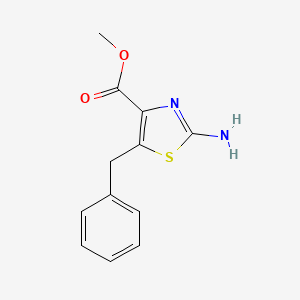
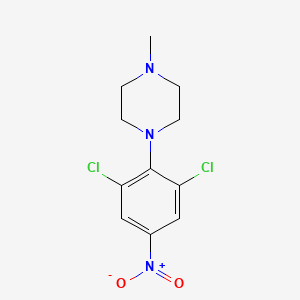
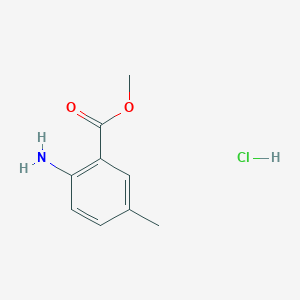
![1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B1453192.png)